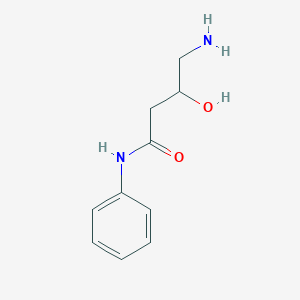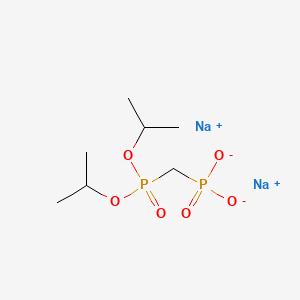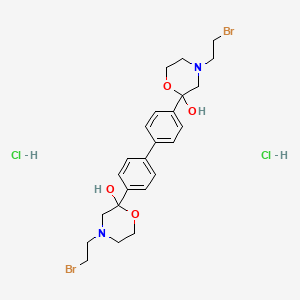
2-(1,3-Benzotiazol-2-ilsulfanyl)acetamida
Descripción general
Descripción
2-(1,3-Benzothiazol-2-ylsulfanyl)acetamide is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring This particular compound has a sulfanyl group attached to the benzothiazole ring and an acetamide group
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of other benzothiazole derivatives.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticonvulsant and anticancer properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
Target of Action
The primary targets of 2-(1,3-Benzothiazol-2-ylsulfanyl)acetamide are epilepsy molecular targets such as GABA (A) alpha-1, glutamate, GABA (A) delta receptors and Na/H exchanger . These targets play a crucial role in the regulation of neuronal excitability and synaptic transmission, which are key factors in the development of seizures.
Mode of Action
2-(1,3-Benzothiazol-2-ylsulfanyl)acetamide interacts with its targets by binding to them, thereby modulating their function . This interaction results in the inhibition of excessive neuronal firing, which is a characteristic feature of seizures. The compound’s mode of action is primarily based on its ability to enhance the inhibitory effects of GABA and reduce the excitatory effects of glutamate .
Biochemical Pathways
The biochemical pathways affected by 2-(1,3-Benzothiazol-2-ylsulfanyl)acetamide are primarily those involved in the regulation of neuronal excitability and synaptic transmission . By modulating these pathways, the compound can effectively reduce the occurrence of seizures. The downstream effects of this modulation include a decrease in neuronal firing and an overall reduction in the severity and frequency of seizures .
Pharmacokinetics
A computational study was carried out for the calculation of pharmacophore pattern and prediction of pharmacokinetic properties . These properties can significantly impact the compound’s bioavailability and overall effectiveness in treating seizures.
Result of Action
The molecular and cellular effects of 2-(1,3-Benzothiazol-2-ylsulfanyl)acetamide’s action primarily involve the modulation of neuronal excitability and synaptic transmission . This modulation results in a decrease in neuronal firing, thereby reducing the occurrence of seizures. The most active compound of the series showed 75% protection (3/4, 1.0 h) and 50% protection (2/4, 0.5 h) at a dose of 100 mg/kg in mice .
Análisis Bioquímico
Biochemical Properties
2-(1,3-Benzothiazol-2-ylsulfanyl)acetamide plays a significant role in various biochemical reactions. It has been shown to interact with several enzymes and proteins, including GABA (A) alpha-1, glutamate, GABA (A) delta receptors, and Na/H exchanger . These interactions are primarily through binding to the active sites of these biomolecules, leading to modulation of their activity. For instance, its binding to GABA receptors can enhance inhibitory neurotransmission, which is beneficial in conditions like epilepsy .
Cellular Effects
The effects of 2-(1,3-Benzothiazol-2-ylsulfanyl)acetamide on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In neuronal cells, it has been observed to enhance inhibitory signaling by increasing GABAergic activity . This modulation can lead to reduced neuronal excitability, which is crucial in managing seizure disorders. Additionally, it may affect gene expression related to neurotransmitter synthesis and release, further influencing cellular metabolism .
Molecular Mechanism
At the molecular level, 2-(1,3-Benzothiazol-2-ylsulfanyl)acetamide exerts its effects through specific binding interactions with biomolecules. It acts as an agonist at GABA receptors, enhancing their activity and promoting inhibitory neurotransmission . This compound also exhibits enzyme inhibition properties, particularly against enzymes involved in neurotransmitter degradation, thereby increasing the availability of neurotransmitters like GABA . These molecular interactions lead to changes in gene expression, particularly genes involved in neurotransmitter synthesis and signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(1,3-Benzothiazol-2-ylsulfanyl)acetamide have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies in vitro have shown sustained modulation of GABAergic activity, indicating its potential for chronic therapeutic use . In vivo studies have also demonstrated its prolonged anticonvulsant effects, further supporting its stability and efficacy over time .
Dosage Effects in Animal Models
The effects of 2-(1,3-Benzothiazol-2-ylsulfanyl)acetamide vary with different dosages in animal models. At lower doses, it has been shown to provide significant anticonvulsant protection without adverse effects . At higher doses, some toxic effects have been observed, including drowsiness and gastrointestinal disturbances . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
2-(1,3-Benzothiazol-2-ylsulfanyl)acetamide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are crucial for its metabolism and clearance from the body . These interactions can affect metabolic flux and metabolite levels, influencing the overall pharmacokinetics of the compound . Understanding these pathways is essential for optimizing its therapeutic use and minimizing potential drug interactions .
Transport and Distribution
The transport and distribution of 2-(1,3-Benzothiazol-2-ylsulfanyl)acetamide within cells and tissues are mediated by specific transporters and binding proteins . It is known to cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Within cells, it is distributed to various organelles, including the endoplasmic reticulum and mitochondria, where it can modulate cellular functions .
Subcellular Localization
The subcellular localization of 2-(1,3-Benzothiazol-2-ylsulfanyl)acetamide is critical for its activity and function. It is primarily localized in the cytoplasm and associated with the endoplasmic reticulum . This localization is facilitated by specific targeting signals and post-translational modifications that direct it to these compartments . Its presence in these organelles allows it to interact with key enzymes and proteins, modulating their activity and influencing cellular processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Benzothiazol-2-ylsulfanyl)acetamide typically involves the reaction of 2-mercaptobenzothiazole with chloroacetamide. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The general reaction scheme is as follows:
2-Mercaptobenzothiazole+Chloroacetamide→2-(1,3-Benzothiazol-2-ylsulfanyl)acetamide
The reaction is usually conducted in a suitable solvent such as ethanol or methanol, and the mixture is heated under reflux conditions for several hours. After completion of the reaction, the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production methods for 2-(1,3-Benzothiazol-2-ylsulfanyl)acetamide may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(1,3-Benzothiazol-2-ylsulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced derivatives.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or other reduced derivatives.
Substitution: Various substituted acetamides or benzothiazole derivatives.
Comparación Con Compuestos Similares
Similar Compounds
2-Mercaptobenzothiazole: A precursor in the synthesis of 2-(1,3-Benzothiazol-2-ylsulfanyl)acetamide.
Benzothiazole: The parent compound of the benzothiazole derivatives.
2-(1,3-Benzothiazol-2-ylsulfanyl)acetic acid: A structurally similar compound with a carboxylic acid group instead of an acetamide group.
Uniqueness
2-(1,3-Benzothiazol-2-ylsulfanyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS2/c10-8(12)5-13-9-11-6-3-1-2-4-7(6)14-9/h1-4H,5H2,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZQXBISQHWDZBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90352000 | |
| Record name | 2-(benzothiazolylthio)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90352000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66206-59-5 | |
| Record name | 2-(benzothiazolylthio)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90352000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















